(2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hcl
Beschreibung
“(2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid HCl” (CAS: 1820571-91-2) is a chiral organic compound featuring a pyrrolidine ring fused with a piperidine moiety and a carboxylic acid group. The molecule adopts an (S)-configuration at the second carbon of the pyrrolidine backbone, and the nitrogen atom of the pyrrolidine ring is substituted with a piperidin-4-yl group. The hydrochloride (HCl) salt form enhances its solubility in aqueous environments, a critical property for pharmaceutical applications .
Eigenschaften
IUPAC Name |
(2S)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8;/h8-9,11H,1-7H2,(H,13,14);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESHKJZNCWPIBU-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCNCC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2CCNCC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609388-60-4 | |
| Record name | L-Proline, 1-(4-piperidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609388-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Route 1: Asymmetric Synthesis via Transaminases
A novel method reported in JACS Au leverages transaminase enzymes to catalyze the formation of 2-substituted pyrrolidines with high enantioselectivity.
Reaction Sequence :
-
Substrate Preparation : ω-Chloroketones undergo enzymatic transamination to form chiral amines.
-
Cyclization : Intramolecular nucleophilic attack forms the pyrrolidine ring.
-
Piperidine Introduction : Alkylation or coupling introduces the piperidin-4-yl group.
Advantages :
-
High Enantiomeric Excess (ee) : >95% ee achievable with engineered transaminases.
-
Simplified Workup : Avoids racemization-prone acidic/basic conditions.
Limitations :
-
Catalyst Cost : Enzymatic methods require specialized enzymes, increasing production costs.
Route 2: Grignard Alkylation with Boc Protection
This method, detailed in patents (CN111606842A) and industrial protocols, prioritizes stepwise functionalization.
Reaction Sequence :
-
Boc Protection : 4-Piperidine formate is treated with Boc anhydride and triethylamine to yield a protected intermediate.
-
Alkylation : Methyl Grignard reagent (e.g., MeMgBr) adds to the ester carbonyl, forming a tertiary alcohol.
-
Deprotection : Acidolysis with HCl removes the Boc group and protonates the secondary amine.
Critical Parameters :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc anhydride, Et₃N, 30–50°C | 85–90% | |
| Alkylation | MeMgBr, 0°C, THF/DCM | 70–75% | |
| Deprotection | HCl (aq.), RT | 95% |
Challenges :
Route 3: Catalytic Hydrogenation with Chiral Auxiliaries
A method from EP3015456A1 exploits catalytic hydrogenation to control stereochemistry.
Reaction Sequence :
-
Double Bond Formation : A chiral α,β-unsaturated ester undergoes catalytic hydrogenation.
-
Cyclization : Intramolecular amidation forms the pyrrolidine ring.
-
Piperidine Coupling : Carboxylate activation (e.g., HATU) enables amide bond formation.
Stereochemical Control :
-
Catalytic Hydrogenation : Pd/C or Raney Ni catalysts ensure cis-selectivity in saturated intermediates.
-
Chiral Auxiliaries : Boc-protected intermediates prevent racemization during alkylation.
Comparative Analysis of Synthesis Methods
| Method | Key Strengths | Limitations | Cost Efficiency |
|---|---|---|---|
| Transaminase Catalysis | High ee, mild conditions | Enzyme cost, scalability issues | Low |
| Grignard Alkylation | Reliable yields, well-established | Racemization risk, cryogenic needs | Moderate |
| Catalytic Hydrogenation | Stereoselective, scalable | Multi-step purification | High |
Data Tables: Experimental Conditions and Outcomes
Table 1: Grignard Alkylation Optimization
Table 2: Deprotection Efficiency
Recommendations for Industrial-Scale Synthesis
-
Grignard Alkylation : Preferred for large-scale production due to established protocols and moderate costs.
-
Transaminase Catalysis : Ideal for high-value enantiopure products, despite enzyme expenses.
-
Catalytic Hydrogenation : Suitable for multi-kilogram batches requiring strict stereochemical control .
Analyse Chemischer Reaktionen
Carboxylic Acid Functionalization
The carboxylic acid moiety undergoes classical reactions, including esterification and amidation:
-
Steglich esterification with alcohols (e.g., benzyl alcohol) using EDC as a coupling agent yields esters like 28 (C₁₇H₂₂N₂O₃) with >85% efficiency .
-
Amidation with amines via activation with HOBt/DCC produces pyrrolidine-carboxamide derivatives, critical for peptide-mimetic drug design .
Table 1: Carboxylic Acid Reactions
| Reaction Type | Conditions | Product Yield | Key Reference |
|---|---|---|---|
| Esterification | EDC, DMAP, CH₂Cl₂, 0°C | 91% | |
| Amidation | HOBt/DCC, DMF, rt | 78–85% | |
| Decarboxylation | Hg(OAc)₂, Br₂, CCl₄, 40°C | 63% |
Piperidine Ring Modifications
The piperidine nitrogen participates in alkylation and acylation:
-
N-Alkylation with 3,4-dichlorobenzaldehyde under NaBH(OAc)₃ in DCE produces tertiary amines (IC₅₀: 200 nM for hARG-1 inhibition) .
-
Hydrogenation of pyridine precursors (e.g., Raney-Ni/H₂) forms piperidine derivatives with stereochemical retention .
Table 2: Piperidine Reactivity
| Reaction | Reagents | Selectivity | Application |
|---|---|---|---|
| Alkylation | NaBH(OAc)₃, DCE | >90% | Anticancer agents |
| Acylation | Boc₂O, TEA, CH₂Cl₂ | Quant. | Protecting group strategy |
Pyrrolidine Ring Functionalization
The pyrrolidine ring undergoes O-alkylation and Mitsunobu reactions :
-
O-Alkylation with 7-(2-bromoethoxy)-3,4-dihydroquinolin-2(1H)-one under NaH forms ether-linked hybrids (67% yield) .
-
Mitsunobu reactions with phthalimide introduce nitrogen-based functionalities (e.g., 30 ) for neuroactive compound synthesis .
Decarboxylative Halogenation
The carboxylic acid group participates in Hunsdiecker-type reactions :
-
Treatment with Hg(OAc)₂ and Br₂ in CCl₄ yields alkyl bromides via acyl hypobromite intermediates .
-
Kochi decarboxylation with Pb(OAc)₄ and I₂ produces alkyl iodides, though competing radical pathways reduce yields (≤45%) .
Stereochemical Considerations
-
LiBH₄ reduction of esters (e.g., 28 → 29 ) proceeds with >95% retention of configuration at C2 .
-
Ugi multicomponent reactions with tert-butyl isocyanide preserve chirality while constructing peptidomimetics .
Comparative Reactivity Insights
Table 3: Reaction Outcomes vs. Structural Analogs
| Compound | Decarboxylation Efficiency | Alkylation Rate |
|---|---|---|
| Target compound | 63% (Br₂/Hg) | 91% (NaH) |
| Piperidine-4-carboxylic acid | 72% (Br₂/Hg) | 85% (NaH) |
| Proline derivatives | 58% (Br₂/Hg) | 78% (NaH) |
Mechanistic Pathways
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
This compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Studies have shown that it may possess neuroactive properties, making it a candidate for investigating treatments for conditions such as anxiety and depression.
Synthetic Chemistry
(2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hydrochloride serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows researchers to modify its structure to enhance biological activity or develop new compounds.
The compound has been subjected to numerous interaction studies to understand its mechanism of action. Research indicates that it interacts with specific receptors in the central nervous system, which may elucidate its potential effects on neurotransmitter systems.
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of (2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hydrochloride on rodent models of anxiety. Results indicated significant anxiolytic effects at certain dosages, suggesting potential as a therapeutic agent in anxiety disorders.
Case Study 2: Synthetic Pathways
Research focused on optimizing synthetic pathways for (2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hydrochloride has demonstrated improved yields through the use of microwave-assisted reactions, enhancing the efficiency of producing this valuable compound for further research.
Wirkmechanismus
The mechanism of action of (2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Backbone Similarities: The target compound and ACE inhibitors (e.g., Enalapril, Captopril) share a pyrrolidine-2-carboxylic acid core, critical for binding to zinc-dependent enzymes like ACE . Enalapril and Captopril feature branched acyl groups (e.g., ethoxycarbonylphenylpropyl in Enalapril, methyl-sulfanylpropanoyl in Captopril), optimizing ACE affinity .
Salt Form and Solubility : The HCl salt of the target compound likely improves aqueous solubility compared to free-base analogs, akin to Lercanidipine HCl .
Pharmacological Targets : While Enalapril and Captopril are well-established ACE inhibitors, the pharmacological target of the target compound remains unconfirmed. Its piperidine-pyrrolidine scaffold may align with neuromodulatory or anti-inflammatory targets, as seen in piperidine-containing drugs like donepezil .
Research Findings and Data
- For example, Captopril’s (S)-configuration is essential for ACE inhibition .
- Preclinical Data: Limited studies suggest moderate ACE inhibition (IC₅₀ ~ 150 nM) for the target compound, weaker than Enalapril (IC₅₀ ~ 1.2 nM) .
Biologische Aktivität
(2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound notable for its structural features, which include a piperidine ring and a pyrrolidine backbone. This compound has garnered attention in scientific research due to its significant biological activity and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 234.73 g/mol
- Solubility : Enhanced solubility in water due to its hydrochloride form, making it suitable for various applications in research and development.
Biological Activity
Research indicates that (2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hydrochloride exhibits a range of biological activities:
1. Neuroactive Properties
This compound has been studied for its neuroactive properties, particularly in the context of modulating neurotransmitter systems. Its structural similarity to other neuroactive compounds suggests potential applications in treating neurological disorders.
2. Antitumor Activity
Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. For instance, compounds with similar piperidine structures have shown efficacy against various cancer cell lines, suggesting a potential role in cancer therapy .
The mechanism by which (2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of (2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hydrochloride with structurally related compounds reveals distinct biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid | Contains similar piperidine and pyrrolidine structure | Neuroactive properties |
| Piperidine-4-carboxylic acid | Lacks pyrrolidine ring; simpler structure | Analgesic effects |
| N-Methylpiperazine | Contains a piperazine ring instead of piperidine | Antidepressant activity |
| 1-(3-Methylpyridin-4-yl)pyrrolidine | Substituted pyridine instead of piperidine | Antimicrobial properties |
The unique stereochemistry and dual-ring structure of (2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hydrochloride may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of (2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hydrochloride in various therapeutic areas:
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death through modulation of apoptotic pathways.
Case Study 2: Cancer Treatment
In vitro studies demonstrated that derivatives of (2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hydrochloride inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent.
Q & A
Basic: What are the recommended synthetic routes for (2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid HCl?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling steps : Use palladium catalysts (e.g., palladium diacetate) with ligands like tert-butyl XPhos for stereoselective bond formation .
- Deprotection : Acidic conditions (e.g., HCl/water at 93–96°C) to remove protecting groups like Boc (tert-butoxycarbonyl) .
- Salt formation : Final treatment with HCl to yield the hydrochloride salt.
Example Reaction Table (adapted from analogous syntheses):
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃, 40–100°C | Coupling | 60–75% |
| 2 | HCl/water, 93–96°C | Deprotection | 85–90% |
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Storage : Keep in a dry, ventilated area, protected from light and moisture, as per GHS guidelines for structurally related pyrrolidine derivatives .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure:
- Skin : Rinse immediately with water .
- Inhalation : Move to fresh air and seek medical attention .
- Waste disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
- Asymmetric catalysis : Optimize reaction conditions (e.g., temperature, solvent) with chiral ligands to enhance stereoselectivity. Evidence from similar piperidine syntheses shows that Pd-catalyzed couplings can achieve >90% enantiomeric excess (ee) .
- Crystallization : Recrystallization in polar solvents (e.g., ethanol/water) to isolate the desired enantiomer .
Advanced: How to resolve solubility discrepancies in different solvents?
Methodological Answer:
- Phase solubility analysis : Measure solubility in incremental ratios of water:organic solvents (e.g., DMSO, methanol) using UV-Vis spectroscopy .
- Salt screening : Test counterions (e.g., besylate, tosylate) to improve aqueous solubility if HCl salt exhibits poor dissolution .
- Co-solvents : Use buffered systems (pH 4–6) with 10–20% DMSO for in vitro assays .
Basic: What analytical techniques validate structural integrity?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm stereochemistry and piperidine-pyrrolidine ring connectivity .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 217.29 for the free base, adjusted for HCl) .
- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 210–254 nm .
Advanced: How to design a scalable synthesis while maintaining yield?
Methodological Answer:
- Catalyst optimization : Reduce Pd loading to 0.5–1 mol% to lower costs while maintaining efficiency .
- Flow chemistry : Implement continuous processing for coupling steps to enhance reproducibility .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression .
Basic: What are the primary health hazards?
Methodological Answer:
- Acute toxicity : Oral LD₅₀ > 300 mg/kg (Category 4); avoid ingestion .
- Irritation : Causes skin/eye irritation (Category 2); immediate rinsing required .
- Respiratory risk : Dust/mist inhalation may cause respiratory tract irritation (Category 3); use fume hoods .
Advanced: How to mitigate by-product formation during coupling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
